

AF615 (CAS 122510-61-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: AF615

Cat. No.: B15601639

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AF615 is a potent and selective small-molecule inhibitor that targets the protein-protein interaction between Cdt1 and Geminin, two critical regulators of DNA replication licensing.[1][2][3][4][5] By disrupting this complex, **AF615** induces DNA damage, leading to cell cycle arrest and apoptosis selectively in cancer cells.[2][4] This technical guide provides a comprehensive overview of **AF615**, including its mechanism of action, physicochemical properties, and key experimental data and protocols for its use in a research setting.

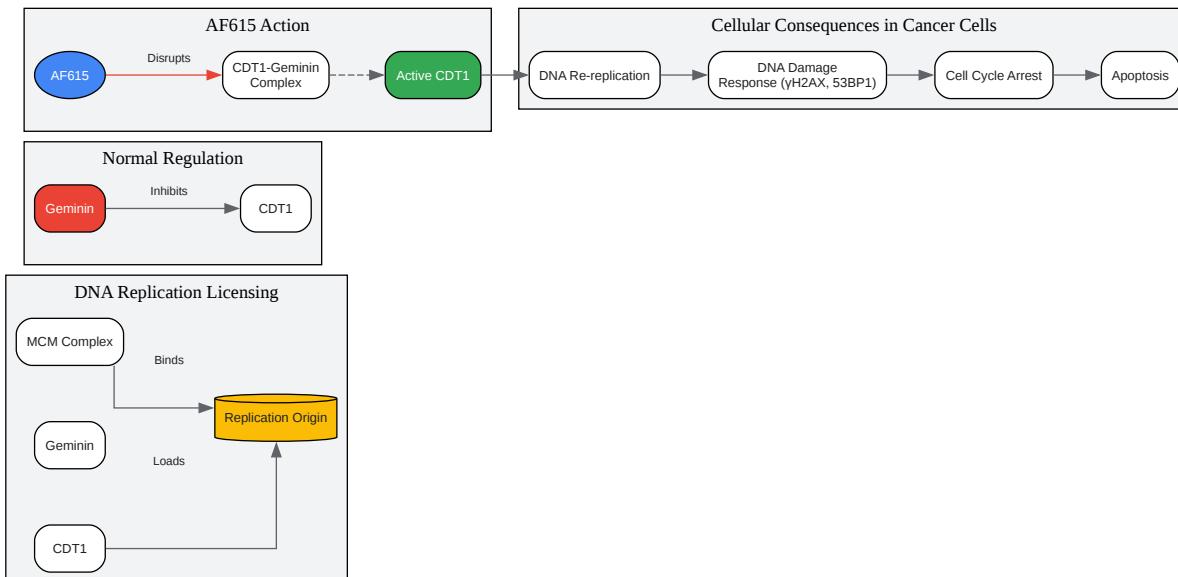
Physicochemical Properties

Property	Value	Source
CAS Number	122510-61-6	[1] [4] [6] [7]
Molecular Formula	C10H13N5O2S	[6]
Molecular Weight	267.31 g/mol	[6]
IUPAC Name	N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide	[6]
Synonyms	AF-615, AF 615	[6]
Appearance	Off-white solid	[6]
Solubility	Soluble in DMSO	[6]
Purity	≥98%	[6]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.	[6]

Mechanism of Action

AF615 functions by disrupting the interaction between CDT1 and its inhibitor, Geminin.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[5\]](#) In the cell cycle, CDT1 is a crucial licensing factor that enables the loading of the minichromosome maintenance (MCM) complex onto chromatin, a prerequisite for the initiation of DNA replication. Geminin sequesters CDT1, preventing re-replication within a single cell cycle.

In many cancer cells, the expression of CDT1 and Geminin is dysregulated.[\[5\]](#) **AF615**'s inhibition of the CDT1-Geminin interaction leads to an accumulation of active CDT1, which in turn promotes aberrant DNA re-replication and the firing of replication origins.[\[2\]](#)[\[5\]](#) This uncontrolled replication stress triggers the DNA damage response (DDR), characterized by the phosphorylation of H2AX (γ H2AX) and the recruitment of DNA repair proteins like 53BP1.[\[2\]](#) The sustained DNA damage ultimately leads to cell cycle arrest and apoptosis, demonstrating a selective cytotoxic effect on cancer cells.[\[2\]](#)[\[4\]](#)



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Figure 1: Mechanism of action of **AF615**.

Biological Activity and Quantitative Data

Parameter	Value	Description	Source
IC50	0.313 μ M	Inhibition of CDT1/Geminin protein complex formation in vitro.	[1] [3] [4]
Ki	0.37 μ M	Binding affinity for the Geminin-tCDT1 interaction.	[1] [3] [4]
Ki	0.75 μ M	Binding affinity for the Geminin-miniCDT1 interaction.	[1] [4]

Experimental Protocols

In Vitro Inhibition of CDT1-Geminin Interaction (AlphaScreen™ Assay)

This protocol is based on the high-throughput screening assay used to identify **AF615**.[\[2\]](#)[\[5\]](#)

Objective: To measure the inhibitory effect of **AF615** on the interaction between CDT1 and Geminin in vitro.

Materials:

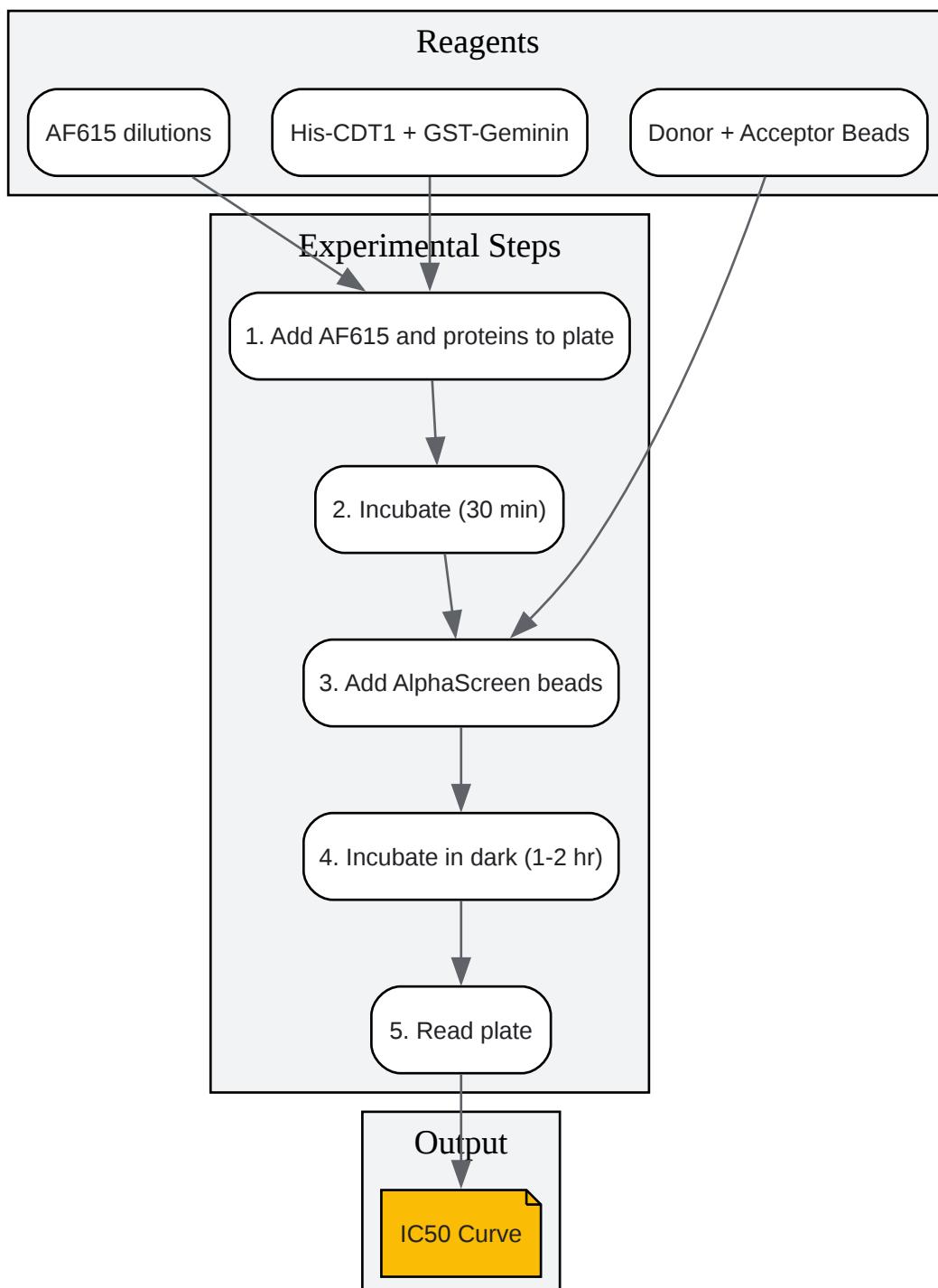
- Recombinant His-tagged CDT1
- Recombinant GST-tagged Geminin
- Nickel Chelate Donor beads (PerkinElmer)
- Glutathione Acceptor beads (PerkinElmer)
- Assay buffer (e.g., PBS with 0.1% BSA)
- **AF615** stock solution (in DMSO)

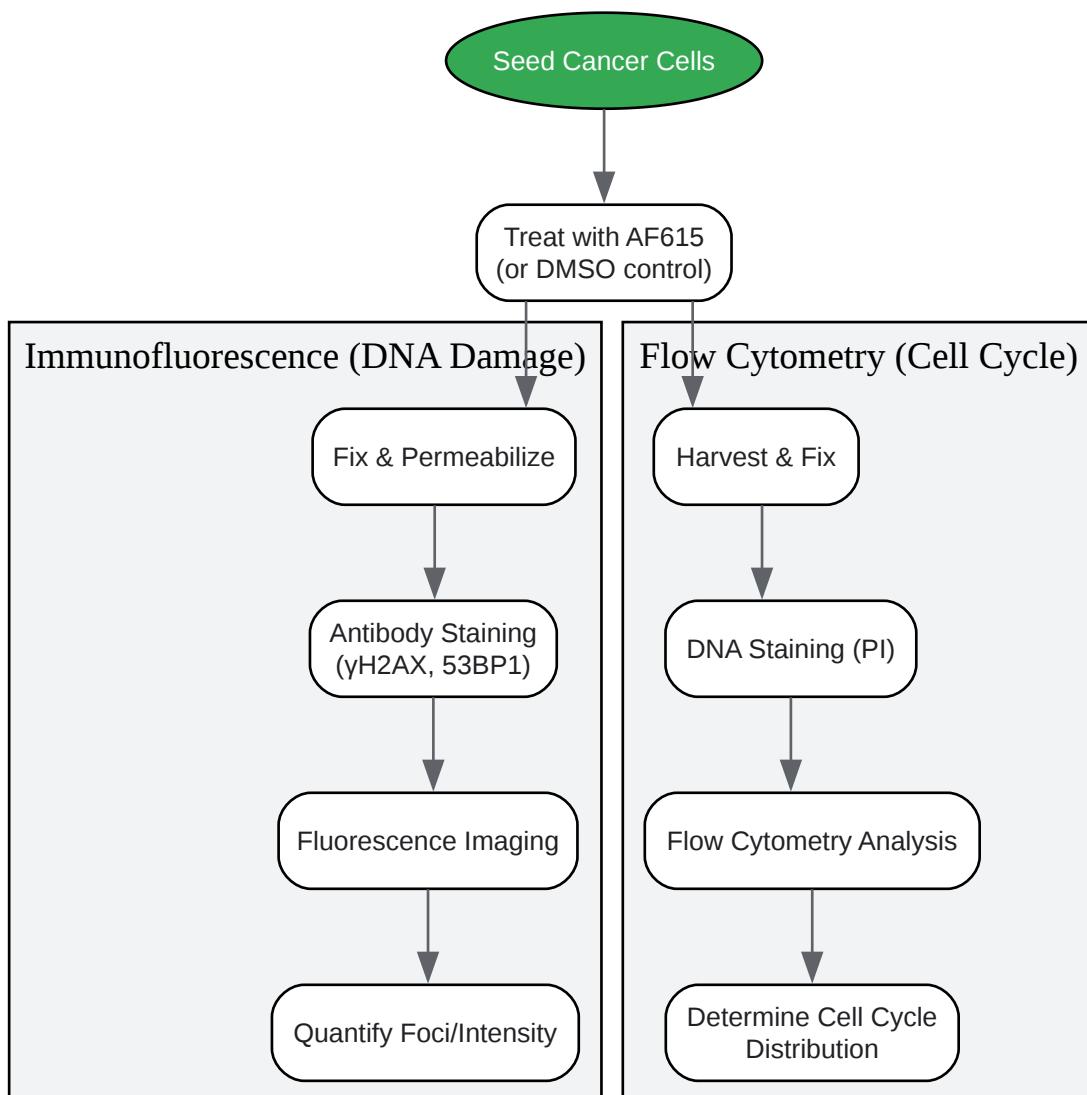
- 384-well microplates

Procedure:

- Prepare serial dilutions of **AF615** in assay buffer.
- In a 384-well plate, add the diluted **AF615** or DMSO (vehicle control).
- Add recombinant His-tagged CDT1 and GST-tagged Geminin to each well.
- Incubate at room temperature for 30 minutes to allow for protein interaction and inhibitor binding.
- Add a mixture of Nickel Chelate Donor beads and Glutathione Acceptor beads to each well.
- Incubate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is proportional to the amount of CDT1-Geminin complex formed. The IC₅₀ value is calculated by plotting the signal against the logarithm of the **AF615** concentration and fitting the data to a four-parameter logistic equation.





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